2-(3-(Anthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(3-(Anthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) core linked to a phenyl group substituted at the 3-position with an anthracen-9-yl moiety. This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl systems for pharmaceuticals, organic electronics, and advanced materials. The anthracene group confers strong fluorescence and π-conjugation, while the pinacol boronate ensures stability and reactivity under cross-coupling conditions .
Properties
Molecular Formula |
C26H25BO2 |
|---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
2-(3-anthracen-9-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C26H25BO2/c1-25(2)26(3,4)29-27(28-25)21-13-9-12-20(17-21)24-22-14-7-5-10-18(22)16-19-11-6-8-15-23(19)24/h5-17H,1-4H3 |
InChI Key |
BNIAHHBMQAUSBZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Boronic Ester Intermediate
Starting Material:
2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 709022-63-9) is commercially available with high purity (≥95%) and serves as the core boronic ester precursor for subsequent coupling reactions.
Preparation Method:
This compound can be synthesized via a direct borylation of the corresponding anthracene derivative or obtained through established boron-esterification protocols:
Method A: Direct Borylation of Anthracene Derivative
Reagents:
- Anthracene-9-yl halide (e.g., bromide or iodide)
- Bis(pinacolato)diboron (B2Pin2)
- Palladium catalyst (e.g., Pd(dppf)Cl2)
- Base (e.g., potassium acetate)
- Solvent: Dimethylformamide (DMF) or Dioxane
Procedure:
- Mix anthracene-9-yl halide with B2Pin2, palladium catalyst, and base in an inert atmosphere.
- Heat at 80–100°C under stirring for 12–24 hours.
- Purify via chromatography or recrystallization.
Method B: Esterification from Boronic Acid
- Reagents:
- Anthracene-9-yl boronic acid (or its pinacol ester)
- Pinacol (for ester formation)
- Acid catalyst (e.g., p-toluenesulfonic acid)
- Procedure:
- React boronic acid with pinacol under dehydrating conditions to form the ester.
- Reagents:
Note:
The synthesis of this boronic ester is well-documented and can be optimized based on specific laboratory conditions.
Cross-Coupling to Attach the Phenyl Group
Objective:
Attach the phenyl ring bearing the 3-substituted anthracene moiety to the boronic ester via Suzuki-Miyaura coupling.
- Reagents:
- 3-(Anthracen-9-yl)phenyl halide (preferably bromide or iodide)
- Boronic ester (prepared above)
- Palladium catalyst: Pd2(dba)3·CHCl3 (40–50 mol%)
- Ligand: XPhos or similar phosphine ligand
- Base: Potassium phosphate (K3PO4) or potassium carbonate
- Solvent: Tetrahydrofuran (THF) and water mixture
- Procedure:
- Combine reactants in a Schlenk flask under inert atmosphere.
- Stir at 80°C for 12–24 hours.
- Quench with water, extract with ethyl acetate, wash, dry, and purify by column chromatography.
Research Data:
This method has been successfully employed in literature to synthesize similar anthracene-based boronic esters with aromatic substituents, demonstrating yields around 60-70%.
Final Purification and Characterization
-
- Use silica gel chromatography with a mixture of dichloromethane and ethyl acetate (e.g., 80/20 or 85/15) to isolate the target compound.
-
- Confirm structure via NMR (¹H, ¹³C), HRMS, and IR spectroscopy.
- Melting point and purity assessment through HPLC are recommended for quality assurance.
Summary of Key Reaction Parameters
Notes and Considerations
Reaction Optimization:
Reaction temperature, catalyst loading, and solvent ratios should be optimized based on scale and equipment.Safety Precautions:
Handle palladium catalysts and boron reagents with appropriate protective measures, as they can be toxic.Yield Improvements: Purification techniques such as recrystallization or preparative chromatography can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Anthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydroanthracene derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
2-(3-(Anthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Organic Electronics: Used as an emitter in organic light-emitting diodes (OLEDs) due to its photophysical properties.
Photophysics: Studied for its solvatochromism and electrochemical properties, making it useful in sensors and other photophysical applications.
Material Science: Employed in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(3-(Anthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with light and its ability to emit photons. The anthracene moiety plays a crucial role in its photophysical behavior, where it can absorb light and undergo electronic transitions. These transitions can lead to fluorescence or phosphorescence, depending on the specific conditions and the presence of other molecular entities .
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key structural features, molecular properties, and applications of the target compound and its analogs:
Key Differences and Implications
Substituent Effects on Reactivity :
- The target compound ’s phenyl spacer between the anthracene and boronate reduces steric hindrance compared to direct anthracene attachment (e.g., 709022-63-9), enhancing its reactivity in cross-couplings .
- Carbazole derivatives (e.g., 58340519) exhibit superior electron-transport properties due to carbazole’s nitrogen-containing heterocycle, making them ideal for OLEDs .
- Biphenyl-substituted analogs (e.g., 1184301-61-8) extend π-conjugation, improving charge mobility in optoelectronic devices but increasing steric bulk .
Boronate Group Multiplicity: The diboronic ester (C26H32B2O4) enables dual reactivity for polymerization or stepwise cross-couplings, contrasting with the mono-functionalization capability of the target compound .
Substitution Position :
- Phenyl at anthracene-10 (460347-59-5) vs. phenyl-3 in the target compound alters electronic coupling. The 10-position substitution may enhance fluorescence quantum yield due to reduced steric quenching .
Purity and Commercial Availability :
Research Findings
- Suzuki-Miyaura Efficiency : The target compound’s balanced steric and electronic profile facilitates high-yield couplings, as demonstrated in intermediates for kinase inhibitors like selpercatinib ().
- Fluorescence Applications : Anthracene derivatives exhibit strong blue fluorescence, but carbazole analogs (e.g., 58340519) show redshifted emission due to extended conjugation .
- Thermal Stability : Bulkier substituents (e.g., biphenyl in 1184301-61-8) improve thermal stability, critical for high-temperature material processing .
Biological Activity
2-(3-(Anthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1384098-22-9) is a boron-containing organic compound notable for its unique structural features, including a dioxaborolane ring and an anthracene moiety. This compound has garnered attention for its potential applications in various fields, particularly in organic electronics and photonics due to its luminescent properties.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its interactions with biological systems and potential therapeutic applications. Key areas of interest include:
- Anticancer Activity : Research indicates that compounds with similar structural motifs may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The anthracene moiety is known for its ability to intercalate with DNA, potentially disrupting cancer cell proliferation.
- Fluorescent Properties : The compound's strong fluorescence makes it a candidate for use in bioimaging and as a fluorescent probe for detecting biological molecules. Its ability to emit light upon excitation is crucial for applications in cellular imaging.
- Photodynamic Therapy (PDT) : Due to its light-absorbing characteristics, this compound may be utilized in PDT, where light activation leads to the generation of reactive oxygen species (ROS) that can kill cancer cells.
Study 1: Anticancer Activity
A study conducted on derivatives of boron-containing compounds demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis via mitochondrial pathways. The results showed that compounds with anthracene derivatives had enhanced activity compared to their non-anthracene counterparts .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2-(3-(Anthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | MCF-7 | 15 |
| Similar Boron Compound | MCF-7 | 30 |
Study 2: Photodynamic Applications
In another investigation focused on photodynamic therapy, the compound was tested for its ability to generate ROS upon light exposure. The study found that at a concentration of 10 μM under blue light irradiation (450 nm), the compound produced significant levels of singlet oxygen, indicating its potential efficacy as a PDT agent .
Interaction Studies
Understanding the interaction of 2-(3-(Anthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with biomolecules is critical for elucidating its biological effects. Interaction studies have shown that this compound can bind effectively to serum albumin, which may influence its bioavailability and distribution within biological systems .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(3-(Anthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A common approach involves reacting anthracene-derived aryl halides (e.g., 9-bromoanthracene derivatives) with pinacol boronic esters under palladium catalysis (e.g., Pd(PPh₃)₄). Key reaction conditions include anhydrous solvents (THF or dioxane), inert atmosphere (N₂/Ar), and temperatures between 80–110°C for 12–24 hours. Post-reaction purification involves column chromatography (silica gel, hexane/ethyl acetate) and recrystallization .
- Critical Considerations : Ensure rigorous exclusion of moisture to prevent boronate ester hydrolysis. Monitor reaction progress via TLC or HPLC to optimize yield (typically 60–75%) .
Q. How is this compound characterized structurally and spectroscopically?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm aromatic proton environments and boronate ester integrity. Key signals include anthracene protons (δ 7.8–8.5 ppm) and dioxaborolane methyl groups (δ 1.0–1.3 ppm) .
- X-ray Crystallography : Single-crystal analysis (e.g., at 89–150 K) resolves bond lengths (B–O: ~1.36 Å) and confirms steric effects from tetramethyl groups .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₂₉H₂₉BO₂: calc. 420.23) .
Q. What are the stability and storage requirements for this compound?
- Handling : Store in amber vials under inert gas (argon) at –20°C to prevent oxidation and hydrolysis. Avoid exposure to protic solvents (e.g., H₂O, alcohols) .
- Decomposition Pathways : Hydrolysis of the dioxaborolane ring under acidic/alkaline conditions generates boronic acid byproducts; monitor via ¹¹B NMR (δ 28–30 ppm for boronate esters vs. δ 0–5 ppm for boronic acids) .
Advanced Research Questions
Q. How can computational methods optimize its electronic properties for organic electronics?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and charge transport. Anthracene’s planar structure enhances π-conjugation, while the dioxaborolane group modulates electron-withdrawing effects. Compare computed vs. experimental UV-Vis spectra (e.g., λ_max ≈ 380–400 nm in toluene) .
- Applications : Tailor substituents on the anthracene core to improve OLED efficiency or OFET mobility. For example, electron-donating groups (e.g., –OMe) at the 10-position red-shift emission .
Q. What strategies resolve contradictions in cross-coupling reaction yields?
- Case Study : Discrepancies in Suzuki coupling yields (40–80%) may arise from:
- Catalyst Poisoning : Trace oxygen/moisture deactivates Pd catalysts; use rigorously degassed solvents and ligand additives (e.g., SPhos).
- Steric Hindrance : Ortho-substituents on the anthracene moiety reduce reactivity; employ microwave-assisted heating (120°C, 1h) to enhance kinetics .
- Validation : Use kinetic studies (e.g., Eyring plots) and in-situ FTIR to identify rate-limiting steps .
Q. How does solvent polarity affect its photophysical behavior?
- Experimental Design : Measure fluorescence quantum yields (Φ_F) in solvents of varying polarity (e.g., cyclohexane vs. DMF). Anthracene’s rigid structure minimizes solvatochromism, but polar solvents may stabilize charge-transfer states, reducing Φ_F by 10–15% .
- Advanced Analysis : Time-resolved fluorescence spectroscopy (TCSPC) quantifies excited-state lifetimes (τ ≈ 5–10 ns), correlating with aggregation-induced emission (AIE) effects in solid-state applications .
Methodological and Theoretical Frameworks
Q. What theoretical frameworks guide research on boron-containing π-systems?
- Concepts :
- Boron’s Electron-Deficiency : Explains Lewis acid behavior and coordination with nucleophiles (e.g., fluoride sensing).
- Aromatic Stabilization : Anthracene’s extended conjugation enhances charge delocalization, critical for designing organic semiconductors .
Q. How to address solubility limitations in device fabrication?
- Solutions :
- Co-Solvent Systems : Use toluene/DMF (9:1) to dissolve the compound for spin-coating.
- Derivatization : Introduce solubilizing groups (e.g., branched alkyl chains) on the phenyl ring without disrupting conjugation .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported thermal stability?
- Case Study : Some studies report decomposition at 180°C , while others note stability up to 220°C .
- Resolution : Conduct thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air). Oxidative degradation in air lowers onset temperatures, while inert conditions preserve the boronate ester .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
